3,5-dimethoxy-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide
Description
3,5-Dimethoxy-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide is a synthetic small molecule featuring a benzamide scaffold linked to a substituted imidazo[2,1-b]thiazole moiety. The compound’s structure includes:
- A benzamide core with 3,5-dimethoxy substituents on the aromatic ring.
- A 3-methylimidazo[2,1-b]thiazole group attached via a phenyl linker at the meta position.
Its design likely draws inspiration from known bioactive analogs targeting viral replication or signaling pathways (e.g., G protein-coupled receptors or ion channels) .
Properties
IUPAC Name |
3,5-dimethoxy-N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S/c1-13-12-28-21-23-19(11-24(13)21)14-5-4-6-16(7-14)22-20(25)15-8-17(26-2)10-18(9-15)27-3/h4-12H,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMVNYDIUUWKUPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC(=CN12)C3=CC(=CC=C3)NC(=O)C4=CC(=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethoxy-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide typically involves the reaction of 3,5-dimethoxybenzoic acid with 3-(3-methylimidazo[2,1-b]thiazol-6-yl)aniline. This reaction is carried out in the presence of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry approaches, such as microwave-assisted synthesis, can be employed to reduce energy consumption and minimize waste .
Chemical Reactions Analysis
Types of Reactions
3,5-dimethoxy-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups or the benzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial and antimalarial activities.
Medicine: Investigated for its anticancer properties and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3,5-dimethoxy-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cell proliferation and survival, making it a potential anticancer agent . It may also interfere with microbial cell wall synthesis, leading to its antimicrobial effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
Imidazo[2,1-b]thiazole Derivatives with Coumarin Cores
highlights 3-(imidazo[2,1-b]thiazol-6-yl)-2H-chromen-2-one derivatives as potent inhibitors of Parvovirus B19 (B19V) replication. Key distinctions from the target compound include:
- Core Structure : Coumarin (chromen-2-one) vs. benzamide.
- Substituent Effects : Antiviral activity in coumarin derivatives is highly sensitive to substituent modifications (e.g., electron-withdrawing groups enhance potency). In contrast, the benzamide core in the target compound may prioritize solubility or receptor-binding interactions .
Benzamide Derivatives with Imidazo[2,1-b]thiazole Moieties
3,4,5-Trimethoxy-N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide ():
- GR55562 (): Structure: 3-[3-(Dimethylamino)propyl]-4-hydroxy-N-[4-(4-pyridinyl)phenyl]benzamide. Key Contrast: Replaces imidazo[2,1-b]thiazole with a pyridinyl group and introduces a hydroxy substituent. Activity: Known for serotonin receptor modulation, suggesting benzamide derivatives can be tailored for diverse targets via substituent engineering .
Functional Group Impact on Bioactivity
Key Trends :
- Methoxy Groups : Increased methoxy substitution (e.g., 3,4,5-trimethoxy) correlates with enhanced membrane permeability but may reduce aqueous solubility.
Biological Activity
3,5-Dimethoxy-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide is a complex organic compound exhibiting significant biological activity. Its structure comprises a benzamide core with methoxy substitutions and a methylimidazo[2,1-b]thiazole moiety, which contributes to its potential therapeutic effects. This article reviews the biological activities of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.
The chemical structure of 3,5-dimethoxy-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide is represented by the following molecular formula:
| Property | Value |
|---|---|
| IUPAC Name | 3,5-dimethoxy-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide |
| Molecular Formula | C21H19N3O3S |
| Molecular Weight | 393.5 g/mol |
| CAS Number | 893978-54-6 |
Anticancer Activity
Research has demonstrated that this compound exhibits notable anticancer properties. In vitro studies have shown its effectiveness in reducing the viability of various cancer cell lines. The following table summarizes key findings related to its anticancer activity:
Table: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | <10 | Induces apoptosis |
| HT-29 (Colon) | <15 | Inhibits cell proliferation |
| A-431 (Skin) | <12 | Suppresses angiogenesis |
These results indicate that the compound may induce apoptosis in cancer cells and inhibit their proliferation through various mechanisms.
The mechanism of action for 3,5-dimethoxy-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide involves its interaction with specific molecular targets within biological systems. The imidazo[2,1-b]thiazole moiety is known to modulate enzyme activity and receptor function. The methoxy groups enhance binding affinity to these targets, facilitating enzyme inhibition or receptor modulation.
Enzyme Inhibition
Studies suggest that this compound may inhibit specific enzymes involved in cancer cell signaling pathways. For instance, it has been observed to affect pathways related to apoptosis and cell cycle regulation.
Receptor Modulation
The compound may also interact with various receptors in cancer cells, leading to altered signaling cascades that promote cell death or inhibit proliferation.
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds similar to 3,5-dimethoxy-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide. For example:
- Study on Apoptosis Induction : A study found that compounds with similar structures induced apoptosis in breast cancer cells through mitochondrial pathways. The presence of methoxy groups was crucial for enhancing apoptotic signaling.
- Antiproliferative Effects : Another research highlighted that benzamide derivatives exhibited significant antiproliferative effects against colon cancer cells. These findings support the potential application of this compound in cancer therapy.
Q & A
Basic: What synthetic strategies are recommended for synthesizing 3,5-dimethoxy-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide with high purity?
Methodological Answer:
The synthesis typically involves coupling a benzamide derivative with a substituted imidazothiazole intermediate. A general approach includes:
- Step 1: Reacting 3-methylimidazo[2,1-b]thiazol-6-amine with a halogenated benzaldehyde under reflux in ethanol with glacial acetic acid as a catalyst to form the imidazothiazole-phenyl intermediate .
- Step 2: Coupling this intermediate with 3,5-dimethoxybenzoyl chloride via an amide bond formation using DIPEA (N,N-diisopropylethylamine) in anhydrous DMF at 0–25°C .
- Purification: Flash column chromatography (hexane:ethyl acetate gradients) or recrystallization from ethanol is critical to achieve >95% purity .
Basic: How can researchers confirm the structural integrity of the compound post-synthesis?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use and NMR to verify substituent positions. For example, the methoxy groups (δ 3.8–4.0 ppm in ) and imidazothiazole protons (δ 7.2–8.1 ppm) should align with predicted splitting patterns .
- Mass Spectrometry (LC-MS): Confirm the molecular ion peak (e.g., [M+H]+ at m/z calculated for CHNOS) and fragmentation patterns .
- Elemental Analysis: Compare experimental vs. theoretical C, H, N, and S percentages to validate stoichiometry .
Advanced: What biological mechanisms are associated with this compound, and how can they be experimentally validated?
Methodological Answer:
- Sirtuin Modulation: The compound’s imidazothiazole core may act as a Sirtuin (e.g., SIRT1/3) activator. Validate via:
- ER Stress-Induced Apoptosis: Test in glioblastoma (GBM) cell lines (e.g., U87) using:
Advanced: How to design structure-activity relationship (SAR) studies for optimizing biological activity?
Methodological Answer:
- Core Modifications: Replace the 3-methyl group on the imidazothiazole with bulkier substituents (e.g., phenyl, sulfonyl) to assess steric effects on target binding .
- Methoxy Group Substitution: Synthesize analogs with electron-withdrawing groups (e.g., nitro) at the 3,5-positions to evaluate electronic effects on Sirtuin activation .
- Assay Design: Use parallel synthesis and high-throughput screening (HTS) against cancer cell lines (e.g., MCF-7, A549) and Sirtuin isoforms to prioritize lead compounds .
Advanced: What experimental models are suitable for assessing blood-brain barrier (BBB) penetration?
Methodological Answer:
- In Vitro Models:
- In Vivo Models:
Advanced: How to address contradictions in biological activity data across different assays?
Methodological Answer:
- Dose-Response Curves: Ensure assays use consistent concentrations (e.g., 1 nM–100 µM) and incubation times .
- Off-Target Profiling: Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify non-specific interactions .
- Cell Line Validation: Use authenticated lines (e.g., ATCC-certified) to rule out genetic drift effects .
Advanced: What strategies enhance target selectivity for Sirtuin isoforms (e.g., SIRT1 vs. SIRT3)?
Methodological Answer:
- Crystallography: Resolve co-crystal structures of the compound with SIRT1/3 to identify binding pocket differences .
- Mutagenesis: Engineer SIRT1/3 chimeras to pinpoint residues critical for selectivity .
- Isoform-Specific Assays: Use recombinant SIRT1/3 in parallel deacetylase assays with isoform-specific substrates (e.g., Ac-K382-p53 for SIRT1, Ac-K73-SOD2 for SIRT3) .
Advanced: How to design in vivo efficacy and toxicity studies for preclinical development?
Methodological Answer:
- Xenograft Models: Administer the compound (10–50 mg/kg, oral or IP) in immunodeficient mice bearing patient-derived GBM tumors. Monitor tumor volume via MRI and survival .
- Toxicokinetics: Assess liver enzymes (ALT/AST), renal function (creatinine), and hematological parameters in repeat-dose studies (28 days) .
- Metabolite Identification: Use LC-HRMS to detect major metabolites in plasma and urine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
